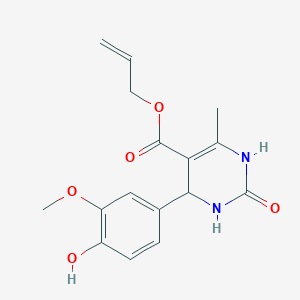

allyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine which contain two nitrogen atoms at positions 1 and 3 in the ring . The structure also contains a methoxyphenyl group, which is a phenol derivative with a methoxy group (-O-CH3) attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of this compound would be based on the arrangement of these functional groups. Unfortunately, without specific data or a visual representation, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement and bonding of its atoms. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Aplicaciones Científicas De Investigación

- Curcumin exhibits potent anti-inflammatory effects by modulating various signaling pathways. It inhibits pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), making it a promising candidate for managing inflammatory conditions .

- As a natural antioxidant, curcumin scavenges free radicals and protects cells from oxidative damage. Its ability to enhance endogenous antioxidant defenses contributes to its therapeutic potential .

- Numerous studies have explored curcumin’s role in cancer prevention. It interferes with cell proliferation, angiogenesis, and metastasis. Additionally, it induces apoptosis (programmed cell death) in cancer cells .

- Curcumin crosses the blood-brain barrier and exhibits neuroprotective effects. It may help prevent neurodegenerative diseases like Alzheimer’s and Parkinson’s by reducing oxidative stress and inflammation in the brain .

- Curcumin improves lipid profiles, reduces blood pressure, and prevents atherosclerosis. Its anti-inflammatory properties contribute to overall cardiovascular well-being .

- Researchers have explored curcumin-metal complexes for various applications. These complexes exhibit enhanced stability and bioavailability. Additionally, curcumin nanoconjugates with metal and metal oxide nanoparticles have been developed for targeted drug delivery .

Anti-Inflammatory Properties

Antioxidant Activity

Cancer Chemoprevention

Neuroprotection and Cognitive Health

Cardiovascular Health

Metal Complexes and Nanoparticles

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

prop-2-enyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5/c1-4-7-23-15(20)13-9(2)17-16(21)18-14(13)10-5-6-11(19)12(8-10)22-3/h4-6,8,14,19H,1,7H2,2-3H3,(H2,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGOYENBAJJKRMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)O)OC)C(=O)OCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00385905 |

Source

|

| Record name | BAS 00381663 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5477-51-0 |

Source

|

| Record name | BAS 00381663 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methoxyphenol](/img/structure/B5069887.png)

![2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B5069893.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-dimethoxyphenyl)-N~2~-ethylglycinamide](/img/structure/B5069896.png)

![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5069908.png)

![2-{4-chloro-2-[(methylamino)sulfonyl]phenoxy}-N-cyclopentylacetamide](/img/structure/B5069930.png)

![1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5069939.png)

![5-{5-chloro-2-[(2-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5069940.png)

![2-{2-[(2-chloro-4-nitrophenyl)amino]ethoxy}ethanol](/img/structure/B5069946.png)

![ethyl (2-{[(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5069964.png)